molecular formula C10H14N2O2 B1485134 (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 2098157-52-7

(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B1485134
CAS No.: 2098157-52-7
M. Wt: 194.23 g/mol
InChI Key: QGGHDBJWFCOONE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a butyl group at the 1-position of the pyrazole ring and a prop-2-enoic acid moiety at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-butyl-1H-pyrazole-4-carbaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with malonic acid in the presence of a base (e.g., pyridine) to form the final product.

  • Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydride (NaH) in an aprotic solvent.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound.

  • Reduction: The compound can be reduced to form (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-en-1-ol.

  • Substitution: Various substituted pyrazoles can be synthesized by reacting with different nucleophiles.

Scientific Research Applications

(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid: has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid: can be compared with other similar compounds, such as:

  • 4-(1H-pyrazol-4-yl)benzoic acid: This compound differs in the presence of a benzene ring instead of the prop-2-enoic acid moiety.

  • 1,4-bis[(1H-imidazol-1-yl)methyl]benzene: This compound has an imidazole ring instead of a pyrazole ring.

  • 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid: This compound has a methyl group instead of a butyl group at the 1-position of the pyrazole ring.

These compounds have different chemical properties and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(E)-3-(1-butylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGHDBJWFCOONE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
Reactant of Route 4
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.